(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is a small molecule compound with the chemical formula C17H23IN4O8S. It is known for its role as an inhibitor of the glyoxalase I enzyme, which is involved in the detoxification of cytotoxic α-ketoaldehydes such as methylglyoxal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione typically involves the reaction of glutathione with N-hydroxy-N-iodophenylcarbamoyl chloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product . The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production methods for S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The purification of the product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, regenerating the thiol groups.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions include disulfide-linked glutathione derivatives, reduced glutathione, and substituted phenylcarbamoyl derivatives.
Scientific Research Applications
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of glyoxalase I in cellular detoxification processes.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in analytical chemistry.
Mechanism of Action
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione exerts its effects by inhibiting the glyoxalase I enzyme. The compound binds to the active site of the enzyme, forming a stable complex that prevents the conversion of hemimercaptal to S-lactoylglutathione . This inhibition disrupts the detoxification of methylglyoxal, leading to the accumulation of cytotoxic intermediates and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- S-(N-Hydroxy-N-Bromophenylcarbamoyl)Glutathione
- S-(N-Hydroxy-N-Chlorophenylcarbamoyl)Glutathione
- S-(N-Hydroxy-N-Fluorophenylcarbamoyl)Glutathione
Uniqueness
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is unique due to the presence of the iodine atom, which enhances its binding affinity to the glyoxalase I enzyme compared to other halogenated derivatives . This increased affinity makes it a more potent inhibitor and a valuable tool in studying enzyme inhibition and developing therapeutic agents.
Properties
Molecular Formula |
C17H23IN4O8S |
---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
InChI Key |
SCHAHXXLASZJCD-FAGLKTCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
Canonical SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origin of Product |
United States |
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